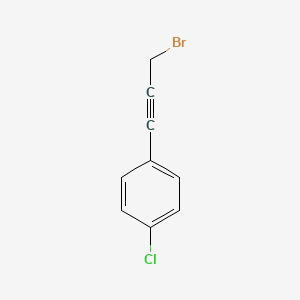
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene
Vue d'ensemble
Description
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene, also known as 4-chloro-1-bromoprop-1-ynylbenzene, is a synthetic aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. This compound has been studied extensively in the past few decades, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Applications De Recherche Scientifique
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and imidazoles.
Mécanisme D'action
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene is an electrophilic aromatic substitution reagent. It reacts with electron-rich aromatic compounds to form substitution products. The reaction is initiated by the addition of the bromine-chlorine mixture to the aromatic compound, followed by the addition of the alkyne. The reaction is then completed by the formation of a carbon-carbon bond between the alkyne and the aromatic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene have not been extensively studied. However, some studies have suggested that this compound has antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has several advantages and limitations when used in laboratory experiments. The main advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is easy to use and can be used to synthesize a variety of compounds. However, this compound is highly flammable and must be handled with caution. Additionally, the reaction of this compound with electron-rich aromatic compounds can produce toxic byproducts.
Orientations Futures
There are several potential future directions for research involving 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, research could be conducted to investigate the potential applications of this compound in medicine and industry. Furthermore, research could be conducted to develop more efficient synthesis methods for this compound. Finally, research could be conducted to investigate the potential toxicity of this compound and develop methods to reduce its toxicity.
Propriétés
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
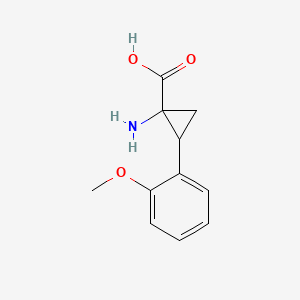
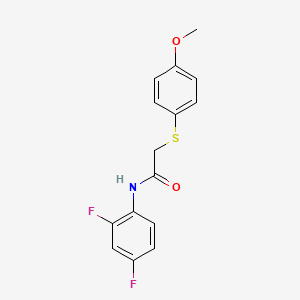
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)
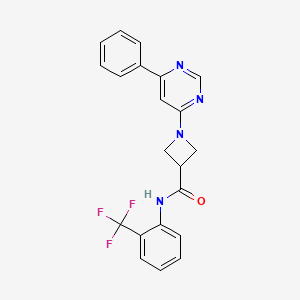
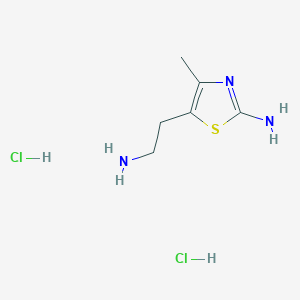
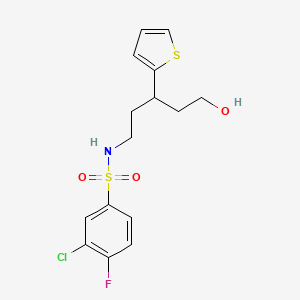
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

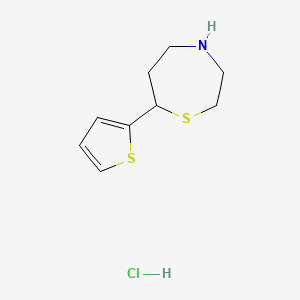

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2392925.png)